Mps1-IN-1 dihydrochloride

Overview

Description

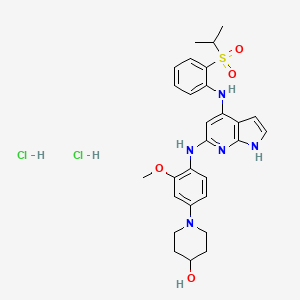

Mps1-IN-1 dihydrochloride (CAS: 1883548-93-3) is a potent, selective, ATP-competitive inhibitor of monopolar spindle 1 (Mps1), a kinase critical for spindle assembly checkpoint (SAC) regulation during mitosis . It exhibits an IC50 of 367 nM and a Kd of 27 nM for Mps1, demonstrating high affinity and specificity . Structurally, it is a dihydrochloride salt with the molecular formula C28H35Cl2N5O4S and a molecular weight of 608.58 g/mol .

Preparation Methods

The synthesis of Mps1-IN-1 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Formation of the core structure: This involves the synthesis of the pyrrolo[2,3-b]pyridine core through a series of cyclization reactions.

Functional group modifications: Introduction of methoxy, sulfonyl, and amino groups to the core structure.

Final assembly: Coupling of the modified core with piperidinol and subsequent formation of the dihydrochloride salt.

Chemical Reactions Analysis

ATP-Competitive Binding Mechanism

Mps1-IN-1 dihydrochloride functions as an ATP-competitive inhibitor, binding directly to the kinase domain of Mps1. Structural studies reveal:

| Interaction Type | Residues Involved | Functional Impact |

|---|---|---|

| Hydrogen bonding | Backbone of Glu603 (hinge region) | Stabilizes inhibitor positioning |

| Hydrophobic interactions | Met602 (gatekeeper), Ile531, Leu654 | Enhances binding specificity |

| Covalent modification | None observed | Non-covalent, reversible binding confirmed |

The inhibitor occupies the ATP-binding pocket, forming critical interactions that prevent ATP from accessing the catalytic site .

Covalent Kinetics (Comparative Analysis)

While Mps1-IN-1 itself is non-covalent, studies on structurally related covalent Mps1 inhibitors (e.g., RMS-07) provide insights into reaction kinetics:

| Parameter | Value | Method |

|---|---|---|

| Pseudo-first order | Time-dependent enzymatic assays | |

| Reaction half-time () | 69.8 minutes | Biochemical characterization |

These kinetics highlight the potential for covalent modifications in Mps1-targeted compounds, though Mps1-IN-1 relies solely on competitive inhibition .

Biochemical Stability and Solubility

This compound exhibits stability in aqueous and DMSO solutions, enabling its use in cellular assays:

| Property | Value | Experimental Conditions |

|---|---|---|

| Solubility in water | >10 mM | pH 7.4, 25°C |

| Solubility in DMSO | >50 mM |

Scientific Research Applications

Cancer Research

Mps1-IN-1 dihydrochloride is extensively used to investigate the role of Mps1 kinase in cancer cell division and its potential as a therapeutic target:

- Induction of Mitotic Catastrophe : Studies have shown that Mps1 inhibition can lead to increased rates of multipolar mitosis, thereby promoting cell death in cancer cells .

- Cell Viability Reduction : In cancer cell lines such as HCT116, treatment with this compound resulted in a significant decrease in cell viability, demonstrating its potential as an anticancer agent .

Cell Cycle Studies

The compound aids in understanding the spindle assembly checkpoint's regulation during mitosis:

- Checkpoint Bypass : this compound has been shown to induce bypass of checkpoint-mediated mitotic arrest, providing insights into the mechanisms behind cell cycle regulation under stress conditions .

Drug Development

Mps1-IN-1 serves as a lead compound for developing new anticancer drugs targeting Mps1 kinase:

- Structure-Activity Relationship Studies : The unique chemical structure of this compound allows for modifications that may enhance its efficacy and selectivity against Mps1 kinase.

Case Study 1: Induction of Chromosomal Instability

In a study involving U2OS cells, treatment with this compound led to a notable increase in chromosomal mis-segregation events. The results indicated that inhibition of Mps1 kinase resulted in significant defects in checkpoint protein localization, underscoring the compound's role in inducing aneuploidy and promoting cell death .

Case Study 2: Evaluation of Therapeutic Potential

A series of experiments demonstrated that this compound effectively reduced the viability of various cancer cell lines while sparing normal cells at certain concentrations. This selectivity highlights its potential utility as a therapeutic agent with minimized side effects compared to broader-spectrum inhibitors .

Mechanism of Action

Mps1-IN-1 dihydrochloride exerts its effects by selectively inhibiting Mps1 kinase. This inhibition disrupts the recruitment of Mad2 to kinetochores, a critical step in the spindle assembly checkpoint. As a result, cells experience mitotic errors, leading to chromosomal misalignment and cell death. The molecular targets and pathways involved include the phosphorylation of serine/threonine and tyrosine residues by Mps1 kinase .

Comparison with Similar Compounds

Mechanism and Cellular Effects :

- Inhibits Mps1 kinase activity, silencing SAC function and inducing mitotic checkpoint bypass in U2OS cells at 5–10 µM .

- Disrupts Mad2 recruitment to kinetochores and reduces Aurora B phosphorylation at Thr232, impairing chromosome alignment .

- Exhibits off-target affinity for ALK (Kd = 21 nM) and LTK (Kd = 39 nM) but minimal activity against 352 other kinases, underscoring selectivity .

Applications :

Primarily used in preclinical research to study cell cycle regulation, mitotic errors, and cancer cell viability .

Comparison with Similar Compounds

Mps1-IN-1 dihydrochloride belongs to a class of Mps1 inhibitors that includes AZ3146, BAY1217389 (Luvixasertib), MPI-0479605, and others. Below is a detailed comparison based on biochemical activity, selectivity, and research applications:

Table 1: Key Mps1 Inhibitors and Their Properties

Key Differentiators :

Potency and Selectivity :

- This compound has well-characterized biochemical activity (IC50 = 367 nM) but is less potent than BAY1217389, which reportedly has sub-10 nM IC50 values .

- Unlike AZ3146, which may inhibit multiple kinases, this compound shows minimal off-target effects beyond ALK/LTK .

BAY1217389 demonstrates robust in vivo anticancer efficacy, advancing it to clinical trials, whereas Mps1-IN-1 remains in preclinical studies .

Structural and Pharmacokinetic Profiles: The dihydrochloride salt formulation of Mps1-IN-1 may enhance solubility compared to non-salt analogs like Mps1-IN-2 (C26H36N6O3) . BAY1217389’s smaller molecular structure (C20H23N5O) could improve bioavailability, a critical factor for clinical translation .

Clinical Relevance: BAY1217389 is the most advanced compound in this class, with Phase I/II trials evaluating its efficacy in solid tumors .

Biological Activity

Mps1-IN-1 dihydrochloride is a selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the spindle assembly checkpoint (SAC) during cell division. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce mitotic catastrophe in cancer cells.

- Chemical Name : 1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride

- CAS Number : 1883548-93-3

- Purity : ≥98%

- IC50 : 367 nM

- Selectivity : Exhibits >1000-fold selectivity against a panel of 352 kinases, with notable exceptions being ALK and Ltk .

This compound functions by inhibiting the Mps1 kinase, which is essential for the activation of the SAC. The inhibition leads to defects in the localization of critical checkpoint proteins such as Mad1 and Mad2 at kinetochores, resulting in premature mitotic exit and chromosomal instability .

Effects on Cell Division

The compound has been shown to increase the frequency of multipolar mitosis in U2OS cells, a phenomenon that can lead to aneuploidy and cell death. This is particularly relevant in cancer cells, where Mps1 activity is often deregulated .

Synergistic Effects with Other Agents

Mps1-IN-1 has demonstrated synergistic effects when combined with microtubule-targeting agents like paclitaxel. This combination enhances the induction of mitotic catastrophe, leading to increased cell death in cancer models .

Case Studies and Experimental Data

A variety of studies have characterized the effects of Mps1-IN-1 on different cancer cell lines:

In Vivo Studies

In vivo studies have shown that Mps1-IN-1 effectively reduces tumor growth in xenograft models. The compound's ability to induce SAC dysfunction results in significant antitumor activity, making it a promising candidate for further clinical evaluation .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Mps1-IN-1 dihydrochloride in disrupting the spindle assembly checkpoint (SAC)?

this compound is an ATP-competitive inhibitor of Mps1 kinase (IC50 = 367 nM), a critical regulator of SAC. By targeting Mps1, it prevents phosphorylation of Knl1, a key step in recruiting SAC components like MAD2 and BUBR1 to kinetochores. This inhibition accelerates SAC silencing, leading to premature anaphase entry and mitotic errors .

- Methodological Note : To validate SAC disruption, use immunofluorescence to monitor kinetochore localization of SAC proteins (e.g., MAD2) in treated vs. untreated cells. Flow cytometry can quantify G1, metaphase, and anaphase populations .

Q. What are the recommended in vitro concentrations and treatment durations for this compound in cancer cell lines?

Typical concentrations range from 0.5–10 µM, with treatment durations of 12–24 hours. For example, in acute myeloid leukemia (AML) cells, 5 µM this compound reversed BI-D1870-induced metaphase arrest within 90 minutes .

- Critical Consideration : Optimize concentrations based on cell type viability assays (e.g., MTT or Annexin V/PI staining) to avoid off-target effects at higher doses .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across different cancer models?

Discrepancies may arise from variations in Mps1 expression levels, genetic backgrounds, or compensatory pathways (e.g., AURKB activation).

- Experimental Design :

- Perform RNA-seq or proteomics to compare Mps1 pathway activity in responsive vs. resistant cell lines.

- Combine Mps1-IN-1 with inhibitors of compensatory kinases (e.g., AZ3146 or BAY1217389) to test synthetic lethality .

- Data Interpretation : Use dose-response matrices and synergy scores (e.g., Chou-Talalay method) to quantify combinatorial effects.

Q. What are the challenges in distinguishing on-target Mps1 inhibition from off-target effects in live-cell assays?

Off-target effects may include inhibition of related kinases (e.g., Aurora kinases) or nonspecific cytotoxicity.

- Validation Strategies :

- Use rescue experiments with Mps1 overexpression constructs.

- Compare results with genetic knockdown (siRNA/shRNA) models.

- Employ kinome-wide profiling (e.g., KINOMEscan) to confirm selectivity .

- Table 1 : Selectivity Profile of this compound

| Kinase | IC50 (nM) |

|---|---|

| Mps1 | 367 |

| AURKA | >10,000 |

| PLK1 | >10,000 |

| Source: Biochemical kinase assays . |

Q. How does this compound affect non-cancerous cells, and how can this inform therapeutic windows?

Mps1-IN-1 reduces viability in both cancerous and "normal" cells, but cancer cells with SAC dependency show heightened sensitivity.

- Methodology :

- Compare IC50 values in primary vs. transformed cells using colony formation assays.

- Monitor SAC-dependent apoptosis via cleaved caspase-3 staining .

- Key Finding : In AML models, Mps1-IN-1 treatment increased anaphase/telophase populations from 9.7% to 40.7%, while G1 populations rose from 21.0% to 33.5% .

Q. Data Reproducibility and Reporting

Q. What minimal experimental metadata should be reported for studies using this compound?

Follow MIACARM guidelines to standardize:

- Cell line details (passage number, authentication).

- Treatment conditions (concentration, duration, solvent controls).

- Assay parameters (e.g., mitotic index calculation methods).

- Statistical tests (e.g., ANOVA for multi-group comparisons) .

Q. How can researchers address batch-to-batch variability in this compound?

- Request certificates of analysis (COA) for purity (>99%) and mass spectrometry data from suppliers.

- Validate inhibitor activity in each batch using in vitro kinase assays or SAC inactivation assays .

Q. Case Study: Synergy with RSK Inhibitors

In AML cells, this compound abrogated BI-D1870-induced metaphase arrest by overriding SAC activation. This highlights its utility in studying checkpoint adaptation and mitotic catastrophe .

Properties

IUPAC Name |

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJLUXGXTPNYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.